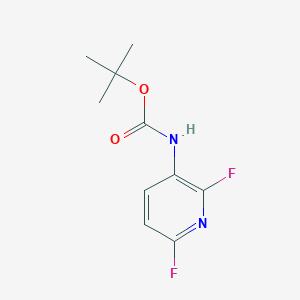

tert-Butyl (2,6-difluoropyridin-3-yl)carbamate

Description

tert-Butyl (2,6-difluoropyridin-3-yl)carbamate (CAS 1334646-77-3) is a fluorinated pyridine derivative functionalized with a carbamate group at the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₂F₂N₂O₂, and its InChIKey is JOBWHDPFSNARBB-UHFFFAOYSA-N . The compound’s structure features two fluorine atoms at the 2- and 6-positions of the pyridine ring, which confer distinct electronic and steric properties compared to non-fluorinated or mono-fluorinated analogs. This structural motif is critical in medicinal chemistry, where fluorine substitution often enhances metabolic stability and bioavailability .

Properties

IUPAC Name |

tert-butyl N-(2,6-difluoropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBWHDPFSNARBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (2,6-difluoropyridin-3-yl)carbamate typically involves the reaction of 2,6-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (2,6-difluoropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (2,6-difluoropyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-difluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular pathways involved would depend on the specific enzyme or target protein being studied .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The table below highlights structural analogs of tert-Butyl (2,6-difluoropyridin-3-yl)carbamate, ranked by similarity scores derived from molecular fingerprint analysis :

| Compound Name | CAS Number | Similarity Score | Fluorine Substitution | Molecular Formula | Key Differences |

|---|---|---|---|---|---|

| This compound | 1334646-77-3 | 0.96 (self) | 2,6-difluoro | C₁₀H₁₂F₂N₂O₂ | Reference compound |

| tert-Butyl (4,6-difluoropyridin-3-yl)carbamate | 1823510-05-9 | 0.90 | 4,6-difluoro | C₁₀H₁₂F₂N₂O₂ | Fluorine positions alter electronic effects |

| tert-Butyl (2-fluoropyridin-4-yl)carbamate | 1824074-63-6 | 0.91 | 2-fluoro | C₁₀H₁₃FN₂O₂ | Mono-fluorination; pyridine substitution at 4-position |

| tert-Butyl pyridin-3-ylcarbamate | 56700-70-0 | 0.86 | None | C₁₀H₁₄N₂O₂ | No fluorine substituents |

Key Observations :

Commercial Availability and Pricing

Commercial data from supplier catalogs reveals differences in accessibility:

Insights :

Biological Activity

tert-Butyl (2,6-difluoropyridin-3-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butyl group attached to a carbamate functional group linked to a pyridine ring with two fluorine substituents at the 2 and 6 positions. This unique structure suggests possible interactions with various biological targets, influencing enzyme activity and possibly serving as an inhibitor in biochemical pathways.

- Molecular Formula : C10H11F2N2O2

- Molecular Weight : 230.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Studies have shown its efficacy against certain types of cancer cells and its role in modulating neuroactive pathways. While detailed mechanisms are still under investigation, preliminary findings suggest its potential as a therapeutic agent.

The mechanism of action may involve:

- Enzyme Inhibition : Interaction with specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : Binding to neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Efficacy Against Cancer Cells

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line A : IC50 value of 15 µM

- Cell Line B : IC50 value of 20 µM

These results indicate a promising potential for further development as an anticancer agent.

Neuroactive Pathways

The compound has also been studied for its effects on neuroactive pathways:

- Binding Affinity : Initial assays suggest a moderate affinity for serotonin receptors, indicating potential applications in treating mood disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

| Compound Name | IC50 (Cancer Cell Line A) | Receptor Binding Affinity |

|---|---|---|

| This compound | 15 µM | Moderate |

| Compound X | 25 µM | Low |

| Compound Y | 12 µM | High |

This table illustrates the varying efficacy and binding affinities of related compounds, emphasizing the unique profile of this compound.

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure.

- The mechanism was proposed to involve apoptosis induction through mitochondrial pathways.

-

Neuropharmacological Study :

- Another study investigated the compound's effects on rodent models exhibiting anxiety-like behaviors. Results indicated that administration led to decreased anxiety levels, suggesting potential for treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.